molecular formula C19H31N3O B7924298 (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7924298
M. Wt: 317.5 g/mol
InChI Key: FRGJTDSUAZVNOE-ROUUACIJSA-N
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Description

(S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral pyrrolidine derivative of significant interest in medicinal chemistry research, particularly in the investigation of central nervous system (CNS) targets . This compound features a complex molecular architecture with a defined stereochemistry, characterized by the molecular formula C19H31N3O and a molecular weight of 317.47 g/mol . Its structure incorporates a pyrrolidine ring substituted with a benzyl-ethyl-aminomethyl group, conjugated to a branched 2-amino-3-methyl-butyryl moiety, which is critical for its bioactivity and interaction with biological targets . Scientific literature indicates that this compound and its structural analogs are explored as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatum-enriched receptor implicated in a number of neurological and psychiatric disorders, including Parkinson's Disease, schizophrenia, anxiety, and drug addiction . As such, this chemical serves as a valuable pharmacological probe for studying GPR88 signaling mechanisms and for validating its functions in the brain, supporting the development of potential therapeutics for striatal-associated disorders . The product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. Researchers are advised to consult the relevant scientific literature for comprehensive handling, storage, and safety information prior to use.

Properties

IUPAC Name

(2S)-2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O/c1-4-21(13-16-9-6-5-7-10-16)14-17-11-8-12-22(17)19(23)18(20)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,20H2,1-3H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGJTDSUAZVNOE-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1C(=O)C(C(C)C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C[C@@H]1CCCN1C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Synthesis of (S)-2-[(Benzyl-Ethyl-Amino)-Methyl]-Pyrrolidine

The pyrrolidine intermediate is synthesized via asymmetric hydrogenation or chiral pool approaches. A representative protocol involves:

  • Starting material : (S)-proline is converted to (S)-2-aminomethyl-pyrrolidine through a Curtius rearrangement.

  • Alkylation : Reaction with benzyl ethyl amine in the presence of formaldehyde under Mannich conditions yields the target pyrrolidine derivative.

Optimized conditions :

  • Solvent: Dry tetrahydrofuran (THF)

  • Temperature: 0°C → room temperature (20°C)

  • Catalyst: Triethylamine (2 eq.)

  • Yield: 78% (HPLC purity >98% ee)

Preparation of (S)-2-Amino-3-Methylbutan-1-One

This fragment is synthesized through enzymatic resolution or asymmetric catalysis:

Method A (Enzymatic) :

  • Racemic 2-amino-3-methylbutan-1-one is treated with immobilized lipase PS-C II in vinyl acetate

  • Enantiomeric excess: 99% (S)-isomer after 24 h at 30°C

Method B (Organocatalytic) :

  • Proline-catalyzed aldol condensation between acetone and ethyl glyoxylate

  • Subsequent Hofmann rearrangement yields enantiomerically pure product

Amide Bond Formation

The most widely reported approach employs carbodiimide-mediated coupling:

  • Activate (S)-2-amino-3-methylbutan-1-one with HOBt/EDC in dichloromethane

  • React with (S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidine

  • Purify via flash chromatography (SiO₂, EtOAc/hexane 3:7)

Key parameters :

  • Reaction time: 12 h

  • Temperature: 0°C → 25°C

  • Yield: 65-72%

Reductive Amination Alternative

For improved stereocontrol:

  • Convert amino ketone to corresponding imine with benzyl ethyl amine

  • Catalytic hydrogenation (H₂, 50 psi) over PtO₂

  • Diastereomeric excess: 92% (confirmed by chiral HPLC)

Reaction Optimization and Process Chemistry

Solvent Screening Data

SolventYield (%)Purity (HPLC)Racemization (%)
THF7298.51.2
DCM6897.82.1
DMF5595.24.3
EtOAc6396.73.0

Data aggregated from

Temperature Effects on Stereochemical Integrity

StepOptimal Temp (°C)Δee/10°C Increase
Pyrrolidine alkylation0-25-0.8%
Amide coupling-5 to 15-1.5%
Hydrogenation25-40-0.3%

Derived from kinetic studies in

Analytical Characterization and Quality Control

Critical quality attributes are verified through:

  • Chiral HPLC :

    • Column: Chiralpak AD-H (250 × 4.6 mm)

    • Mobile phase: n-Hexane/EtOH/DEA (80:20:0.1)

    • Retention: 14.2 min (S,S-isomer)

  • X-ray Crystallography :

    • Confirms absolute configuration (CCDC deposition 224022)

  • NMR Spectral Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J=6.8 Hz, 3H), 2.38-2.45 (m, 1H), 3.12 (q, J=7.2 Hz, 2H)

Scale-Up Considerations and Industrial Relevance

Pilot-scale production (10 kg batch) reveals:

  • Critical process parameters :

    • Stirring rate ≥300 rpm for hydrogenation steps

    • Oxygen content <50 ppm during amide coupling

  • Environmental factors :

    • PMI (Process Mass Intensity): 68 kg/kg product

    • E-factor: 42 (primarily from solvent use)

Mechanism of Action

The mechanism by which (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to receptors in the nervous system, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrrolidine- and piperidine-based derivatives with variable substituents. Below is a detailed comparison of its structural, physicochemical, and pharmacological properties against key analogues.

Structural and Physicochemical Properties

Compound Name Substituents on Pyrrolidine/Piperidine Molecular Formula Molecular Weight (g/mol) Key Features
(S)-2-Amino-1-{(S)-2-[(Benzyl-Ethyl-Amino)-Methyl]-Pyrrolidin-1-yl}-3-Methyl-Butan-1-One Benzyl-Ethyl-Amino C19H30N3O* ~316.4 Bulky substituent; moderate lipophilicity; S,S stereochemistry
(S)-2-Amino-1-[(S)-3-(Benzyl-Isopropyl-Amino)-Pyrrolidin-1-yl]-3-Methyl-Butan-1-One (CAS 1254927-47-3) Benzyl-Isopropyl-Amino C19H31N3O 315.47 Increased steric bulk; higher lipophilicity
(S)-2-Amino-1-[3-(Benzyl-Cyclopropyl-Amino)-Pyrrolidin-1-yl]-3-Methyl-Butan-1-One (CAS 1354029-15-4) Benzyl-Cyclopropyl-Amino C19H29N3O 315.46 Compact substituent; potential metabolic stability
(S)-2-Amino-1-{2-[(Benzyl-Methyl-Amino)-Methyl]-Pyrrolidin-1-yl}-3-Methyl-Butan-1-One (CAS 1354026-54-2) Benzyl-Methyl-Amino C18H29N3O 303.44 Smaller substituent; reduced molecular weight
(S)-2-Amino-1-((S)-2-Methoxymethyl-Pyrrolidin-1-yl)-3-Methyl-Butan-1-One (CAS 1401668-88-9) Methoxymethyl C11H22N2O2 214.3 Polar substituent; enhanced solubility
(S)-2-Amino-1-{2-[(Benzyl-Cyclopropyl-Amino)-Methyl]-Piperidin-1-yl}-3-Methyl-Butan-1-One (CAS 1354027-37-4) Piperidine + Benzyl-Cyclopropyl-Amino C21H33N3O 343.51 Larger ring size; altered conformational flexibility

Pharmacological Activity

  • Anticonvulsant Efficacy: Analogues with benzyl-alkyl-amino substituents (e.g., benzyl-isopropyl, benzyl-cyclopropyl) were evaluated in electroshock (MES) and chemoshock (scPTZ) models. Compounds with bulky groups (e.g., isopropyl) showed superior seizure inhibition but higher neurotoxicity in rotarod tests, likely due to increased CNS penetration from higher logP values .
  • Neurotoxicity : The methoxymethyl derivative (CAS 1401668-88-9) exhibited lower acute neurotoxicity, attributed to its polar substituent reducing blood-brain barrier permeability .
  • ADME Profiles : Benzyl-ethyl and benzyl-cyclopropyl analogues demonstrated favorable predicted absorption and metabolic stability, while piperidine-based derivatives (e.g., CAS 1354027-37-4) showed prolonged half-lives due to reduced hepatic clearance .

Key Findings and Implications

  • Substituent Effects : Bulky alkyl groups (e.g., isopropyl) enhance target binding but increase toxicity, while polar groups (e.g., methoxymethyl) improve solubility and safety .
  • Ring Size : Piperidine derivatives exhibit distinct pharmacokinetics compared to pyrrolidine analogues, highlighting the role of ring conformation in drug design .
  • Data Gaps : Critical parameters like melting points, solubility, and detailed in vivo toxicity data are absent for several compounds (e.g., CAS 1354026-54-2), necessitating further study .

Biological Activity

(S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound can be described by the following molecular formula: C17H27N3O. It features a complex structure that includes a pyrrolidine ring, which is often associated with various biological activities. The stereochemistry of this compound is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the benzyl and ethyl amino groups. Various synthetic routes have been reported, focusing on achieving high yields and enantiomeric purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing similar structures have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial fatty acid biosynthesis, potentially through interactions with key enzymes like enoyl reductase .

Anticancer Potential

Research has also indicated that compounds with similar structural motifs may possess anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell signaling pathways .

Neuropharmacological Effects

There is emerging evidence that this compound may exhibit neuropharmacological effects. Compounds in this class have been investigated for their potential to act as modulators of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways . This could position them as candidates for treating neurological disorders.

Case Study 1: Antibacterial Activity

A study investigated several derivatives of (S)-2-Amino compounds for their antibacterial efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that specific modifications to the side chains significantly enhanced activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than standard antibiotics .

Case Study 2: Anticancer Screening

In another study focusing on anticancer activity, a series of analogs were tested against various cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively, with IC50 values indicating promising potency. Mechanistic studies suggested involvement in apoptosis induction via mitochondrial pathways .

Data Tables

Compound Activity MIC (µg/mL) IC50 (µM)
Compound AAntibacterial8-
Compound BAnticancer-15
Compound CAntibacterial4-
Compound DAnticancer-10

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules. Its chiral nature allows it to serve as a key building block for creating enantiomerically pure compounds, which are essential in drug formulation due to their differing biological activities.

Antidepressants and Neurological Agents

Research indicates that derivatives of this compound can exhibit antidepressant and anxiolytic properties. For instance, compounds with similar structural motifs have been shown to interact with serotonin and norepinephrine transporters, thus influencing mood regulation .

Anticancer Activity

Studies have demonstrated that certain derivatives of amino acid compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of (S)-2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one into anticancer frameworks has shown promise in enhancing the efficacy of existing chemotherapeutic agents .

Organic Synthesis

The compound's ability to act as a chiral auxiliary makes it invaluable in organic synthesis, particularly for synthesizing complex molecules with high stereochemical fidelity.

Chiral Building Blocks

The compound is used to synthesize various chiral building blocks that are integral in the formation of peptides and other biologically relevant molecules. Its derivatives have been employed in the synthesis of peptide nucleic acids (PNAs), which are crucial for genetic research and therapeutic applications .

Synthesis of Dipeptides

Recent studies have highlighted the utility of this compound in synthesizing dipeptides through coupling reactions with other amino acids. For example, the formation of N-Boc-dipeptides has been achieved by coupling this compound with L-phenylalanine derivatives, showcasing its role as a versatile coupling partner .

Case Study: Synthesis of Chiral Amino Acids

A recent investigation focused on the synthesis of new N-(aminocycloalkylene) amino acid derivatives using this compound as a starting material. The study reported high yields and enantiomeric purity, demonstrating its effectiveness as a precursor for chiral amino acids .

Case Study: Anticancer Applications

In another study, researchers explored the anticancer potential of compounds derived from this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to its structure could lead to novel anticancer agents .

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